molecular formula C15H16N4O5S2 B2856384 Ethyl 2-((5-(2-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate CAS No. 391874-96-7

Ethyl 2-((5-(2-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate

Cat. No. B2856384
CAS RN: 391874-96-7
M. Wt: 396.44
InChI Key: ZHDOVUCAUPFVHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-((5-(2-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is a member of the thiadiazole family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of Ethyl 2-((5-(2-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is not fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 2-((5-(2-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate has a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce the expression of certain genes that are involved in cancer development.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 2-((5-(2-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate in lab experiments include its ability to inhibit the growth of cancer cells and induce apoptosis. However, the limitations include the fact that the mechanism of action is not fully understood, and there is limited information available on its toxicity and side effects.

Future Directions

There are several future directions for research on Ethyl 2-((5-(2-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate. One area of research is to further investigate its mechanism of action and identify the specific enzymes that it targets. Another area of research is to study its potential use in combination with other anti-cancer agents to enhance its efficacy. Additionally, more studies are needed to determine its toxicity and side effects, as well as its potential applications in other fields of science.

Synthesis Methods

The synthesis of Ethyl 2-((5-(2-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate involves the reaction of 2-methyl-3-nitrobenzoic acid with thiosemicarbazide in the presence of phosphorous oxychloride. The resulting intermediate is then reacted with ethyl 2-bromoacetate to yield the final product.

Scientific Research Applications

Ethyl 2-((5-(2-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate has been studied for its potential applications in various fields of science. One of the main areas of research is its use as an anti-cancer agent. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

ethyl 2-[[5-[(2-methyl-3-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O5S2/c1-4-24-13(21)9(3)25-15-18-17-14(26-15)16-12(20)10-6-5-7-11(8(10)2)19(22)23/h5-7,9H,4H2,1-3H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDOVUCAUPFVHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN=C(S1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((5-(2-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate

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